![molecular formula C14H13FO3 B6374344 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% CAS No. 1261965-60-9](/img/structure/B6374344.png)
4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95%
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Overview
Description
4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% (4-DFPF) is a synthetic compound that has been used in various scientific research applications. It is an aromatic heterocyclic compound with a molecular weight of 188.14 g/mol and a melting point of 80-81°C. 4-DFPF is a colorless solid and is soluble in organic solvents such as ethanol, methanol, and acetone. 4-DFPF has been used in a number of studies, primarily in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% has been used in a number of scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. It has been used as an intermediate in the synthesis of various drugs and pharmaceuticals, including anti-inflammatory agents and anticonvulsants. In addition, 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% has been used as a reactant in the synthesis of various heterocyclic compounds, including pyridines, quinolines, and indoles.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% is not well understood. However, it is believed that the compound has a number of effects on biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase, which are involved in the metabolism of drugs and other compounds. In addition, 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% has been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. In addition, 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% has been shown to have an anti-inflammatory effect and a protective effect against oxidative stress. It has also been shown to have an inhibitory effect on the growth of certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The use of 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% in lab experiments has a number of advantages and limitations. One of the main advantages is that the compound is relatively easy to synthesize, making it a cost-effective option for many research applications. In addition, 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% is relatively stable and non-toxic, making it safe to use in laboratory settings. However, the compound is also relatively insoluble in water, making it difficult to use in certain experiments.
Future Directions
There are a number of potential future applications for 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95%. For example, the compound could be further investigated for its potential use as an anti-inflammatory agent or as a protective agent against oxidative stress. In addition, 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% could be explored for its potential use as a therapeutic agent for various diseases, such as cancer and neurological disorders. Finally, 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% could be further studied for its potential use as a reactant in the synthesis of various heterocyclic compounds.
Synthesis Methods
4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95% can be synthesized through a variety of methods, including the Knoevenagel condensation reaction, the Grignard reaction, and the Vilsmeier-Haack reaction. The most commonly used method is the Knoevenagel condensation reaction, which involves the reaction of a carbonyl compound with an activated methylene group. This reaction produces a β-keto ester, which can then be hydrolyzed to form 4-(3,4-Dimethoxyphenyl)-3-fluorophenol, 95%.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-13-6-3-9(7-14(13)18-2)11-5-4-10(16)8-12(11)15/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPXMSVUZUAGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684387 |
Source
|
Record name | 2-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261965-60-9 |
Source
|
Record name | 2-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80684387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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